

An In-depth Technical Guide to L-Rhamnose Monohydrate Metabolism in Microorganisms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *L*(+)-Rhamnose Monohydrate

Cat. No.: B13392383

[Get Quote](#)

Abstract

L-rhamnose, a 6-deoxy-L-mannose, is a ubiquitous methyl pentose found in the structural polysaccharides of plants and as a key component of the cell surface glycans in many bacteria. [1] Unlike most naturally occurring sugars, L-rhamnose exists predominantly in its L-configuration. The microbial metabolism of L-rhamnose is a fascinating and increasingly important area of research, with implications ranging from fundamental microbiology to the development of novel antimicrobial agents. This guide provides a comprehensive overview of the core metabolic pathways, key enzymatic players, regulatory networks, and essential experimental methodologies for studying L-rhamnose utilization in microorganisms. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical area of microbial physiology.

Introduction: The Significance of L-Rhamnose in the Microbial World

L-rhamnose is more than just a carbon source for microorganisms. In many pathogenic bacteria, it is a crucial component of the cell wall, contributing to virulence and structural integrity.[2][3] For instance, in Gram-positive bacteria like *Streptococcus mutans*, the causative agent of dental caries, L-rhamnose is a key constituent of the rhamnose-glucose polysaccharide (RGP), which is vital for cell division, stress protection, and biofilm formation.[4] The biosynthetic pathway for L-rhamnose is absent in humans, making the enzymes involved in its synthesis and catabolism attractive targets for therapeutic intervention.[3][5] Furthermore,

the ability of various microbes to efficiently degrade plant-derived rhamnose-containing polymers has significant biotechnological potential.

Core Metabolic Pathways: Diverse Strategies for Rhamnose Catabolism

Microorganisms have evolved several distinct pathways to catabolize L-rhamnose. These can be broadly categorized into phosphorylated and non-phosphorylated routes.

The Canonical Phosphorylated Pathway in Bacteria

The most well-characterized pathway for L-rhamnose catabolism is the phosphorylated pathway found in many bacteria, including the model organism *Escherichia coli*.^{[1][5][6]} This pathway involves a series of enzymatic steps that convert L-rhamnose into intermediates of central glycolysis.

The key steps are:

- Isomerization: L-rhamnose is converted to L-rhamnulose by L-rhamnose isomerase (RhaA).
^{[1][7]}
- Phosphorylation: L-rhamnulose is then phosphorylated at the C1 position by rhamnulokinase (RhaB), utilizing ATP to produce L-rhamnulose-1-phosphate.^{[8][9]}
- Aldol Cleavage: Finally, L-rhamnulose-1-phosphate aldolase (RhaD) cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.^{[1][10][11]}

DHAP directly enters glycolysis, while L-lactaldehyde can be further metabolized to pyruvate or reduced to 1,2-propanediol, depending on the organism and growth conditions.^{[1][12]}

Canonical phosphorylated L-rhamnose catabolic pathway in bacteria.

The Non-Phosphorylated (Oxidative) Pathway in Fungi and Some Bacteria

Fungi, such as *Aspergillus niger* and *Aureobasidium pullulans*, and a few bacterial species like *Azotobacter vinelandii*, utilize a non-phosphorylated, oxidative pathway.^{[1][6][13][14]} This

pathway involves a series of oxidation and dehydration steps.

The key steps are:

- Oxidation: L-rhamnose is oxidized to L-rhamnono- γ -lactone by L-rhamnose-1-dehydrogenase.[13]
- Hydrolysis: The lactone is hydrolyzed to L-rhamnonate by L-rhamnono- γ -lactonase.[13]
- Dehydration: L-rhamnonate is dehydrated to L-2-keto-3-deoxyrhamnonate by L-rhamnonate dehydratase.[13]
- Aldol Cleavage: This intermediate is then cleaved by L-2-keto-3-deoxyrhamnonate aldolase into pyruvate and L-lactaldehyde.[1][13]

An Alternative Pathway in Archaea

Recent studies have uncovered a novel oxidative degradation pathway in the domain of Archaea, specifically in *Haloferax volcanii*.[15] This "diketo-hydrolase pathway" also degrades L-rhamnose to pyruvate and L-lactate, but through a different set of intermediates and enzymes, including L-rhamnose dehydrogenase and 2,4-diketo-3-deoxy-L-rhamnonate hydrolase.[15]

Key Enzymes: The Molecular Machinery of Rhamnose Metabolism

The efficiency and regulation of L-rhamnose metabolism are dictated by the kinetic properties and structural features of its core enzymes.

L-Rhamnose Isomerase (RhaA)

RhaA catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose, the first committed step in the bacterial pathway.[7] It is a metalloenzyme, often requiring Mn²⁺ or Co²⁺ for activity. Due to its ability to act on various other aldoses and ketoses, RhaA has garnered significant interest for its potential in the industrial production of rare sugars.[7]

Rhamnulokinase (RhaB)

RhaB is a member of the hexokinase-hsp70-actin superfamily and catalyzes the irreversible phosphorylation of L-rhamnulose.[8] The crystal structure of *E. coli* RhaB has revealed a large conformational change upon substrate binding, which is crucial for catalysis.[8][16] This enzyme exhibits high specificity for L-rhamnulose and ATP.[17]

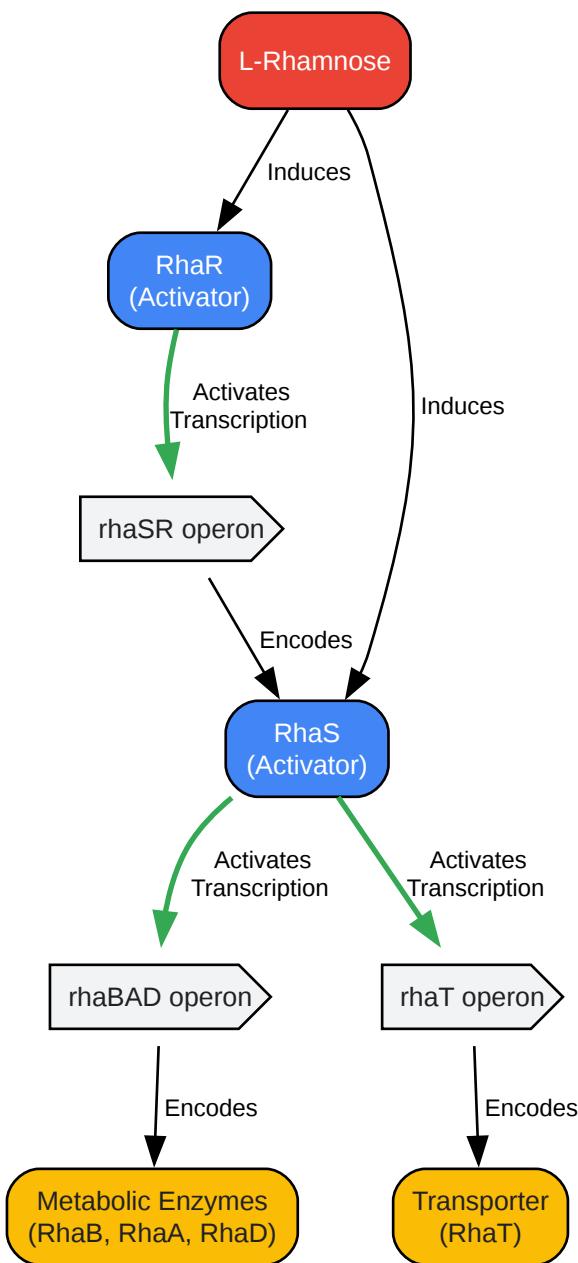
L-Rhamnulose-1-Phosphate Aldolase (RhaD)

RhaD is a Class II aldolase that utilizes a divalent metal ion (typically Zn^{2+}) as a cofactor to catalyze the reversible cleavage of L-rhamnulose-1-phosphate.[18][19] Structural studies have provided detailed insights into its catalytic mechanism, which involves a metal-stabilized enolate intermediate.[11][18][20] The enzyme is a homotetramer and shares structural homology with L-fuculose-1-phosphate aldolase.[11][18]

Enzyme	Organism	Substrate(s)	Product(s)	Cofactor
L-Rhamnose Isomerase (RhaA)	<i>Escherichia coli</i>	L-Rhamnose	L-Rhamnulose	Mn^{2+}/Co^{2+}
Rhamnulokinase (RhaB)	<i>Escherichia coli</i>	L-Rhamnulose, ATP	L-Rhamnulose-1-P, ADP	Mg^{2+}
Rhamnulose-1-P Aldolase (RhaD)	<i>Escherichia coli</i>	L-Rhamnulose-1-P	DHAP, L-Lactaldehyde	Zn^{2+}
L-Rhamnose Dehydrogenase	<i>Aspergillus niger</i>	L-Rhamnose, NAD^+	L-Rhamnono- γ -lactone	NAD^+

Regulation of L-Rhamnose Metabolism

The expression of genes involved in L-rhamnose metabolism is tightly regulated to ensure that they are only transcribed in the presence of L-rhamnose and the absence of more preferred carbon sources like glucose.


The RhaR-RhaS Cascade in *Escherichia coli*

In *E. coli*, the rhamnose regulon is controlled by a sophisticated regulatory cascade involving two transcriptional activators, RhaR and RhaS, which are encoded by tandemly repeated

genes.[21]

- RhaR: In the presence of L-rhamnose, RhaR activates the transcription of the *rhaSR* operon. [22]
- RhaS: The newly synthesized RhaS protein, also in the presence of L-rhamnose, then activates the transcription of the structural operons *rhaBAD* (encoding the metabolic enzymes) and *rhaT* (encoding a transporter).[22]

This system is also subject to catabolite repression via the cAMP receptor protein (CRP), ensuring that glucose is utilized before rhamnose.[12]

[Click to download full resolution via product page](#)*Regulatory cascade of the L-rhamnose operon in *E. coli*.*

Regulation in *Bacillus subtilis*

In *Bacillus subtilis*, the *rhaEWRBMA* operon is controlled differently. It is repressed by the DeoR-type transcriptional regulator, RhaR.[23][24] The true inducer that causes RhaR to dissociate from the DNA is not L-rhamnose itself, but the metabolic intermediate L-rhamnulose-1-phosphate.[23][24] This provides a direct feedback mechanism linking enzymatic activity to

gene expression. This operon is also subject to carbon catabolite repression mediated by CcpA.[23][24]

Experimental Methodologies

Studying L-rhamnose metabolism requires a combination of genetic, biochemical, and analytical techniques.

Screening for L-Rhamnose Utilizing Microorganisms

A fundamental step is to identify and isolate microbes capable of growing on L-rhamnose as a sole carbon source.

Protocol: Enrichment and Isolation

- Prepare Minimal Medium: Create a defined minimal salt medium (e.g., M9 medium) lacking any carbon source.[25]
- Add L-Rhamnose: Supplement the sterile medium with 0.2% - 0.5% (w/v) sterile L-rhamnose monohydrate.
- Inoculation: Inoculate the medium with a sample of interest (e.g., soil, decaying plant matter).
- Enrichment: Incubate the culture under appropriate conditions (e.g., 30°C with shaking). The rationale here is to select for microorganisms that can proliferate using only L-rhamnose.
- Isolation: After visible growth (turbidity), serially dilute the culture and plate onto minimal medium agar plates containing L-rhamnose.
- Pure Culture: Pick individual colonies and re-streak to obtain pure isolates for further characterization.

Workflow for isolating L-rhamnose metabolizing microorganisms.

Enzyme Activity Assays

Quantifying the activity of key metabolic enzymes is crucial for characterizing the pathway.

Protocol: L-Rhamnose Isomerase (RhaA) Colorimetric Assay This assay is based on the determination of the ketose (L-rhamnulose) formed from the aldose (L-rhamnose) using the cysteine-carbazole-sulfuric acid method.

- Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM MnCl₂, 100 mM L-rhamnose, and the enzyme sample.
- Incubation: Incubate the mixture at a defined temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).
- Stop Reaction: Terminate the reaction by adding 0.5 M perchloric acid.
- Color Development: a. To the stopped reaction, add 0.15% (w/v) cysteine hydrochloride. b. Add 0.12% (w/v) carbazole in ethanol. c. Carefully add concentrated sulfuric acid and mix.
- Measurement: After color development (approx. 30 minutes), measure the absorbance at 540 nm.
- Standard Curve: A standard curve using known concentrations of L-rhamnulose must be prepared to quantify the product formed. Self-Validation: Controls are critical. A "no enzyme" control is necessary to account for any non-enzymatic conversion, and a "no substrate" control is used to correct for any background absorbance from the enzyme preparation.

High-Throughput Screening (HTS) Protocols

For enzyme engineering or inhibitor screening, HTS protocols are invaluable. A recently developed HTS protocol for L-rhamnose isomerase utilizes Seliwanoff's reaction to detect the reduction of a ketose in a 96-well plate format, allowing for the efficient screening of large mutant libraries.[26][27]

Applications in Drug Development

The absence of L-rhamnose biosynthesis and catabolism pathways in humans makes them prime targets for the development of novel antimicrobial agents.[2][28][29]

- Targeting Cell Wall Integrity: L-rhamnose is an essential component of the cell wall in many pathogenic bacteria, including *Mycobacterium tuberculosis* and various streptococci.[2][30]

Inhibiting the enzymes of the dTDP-L-rhamnose biosynthesis pathway (RmlA, RmlB, RmlC, RmlD) can lead to a defective cell wall, severely compromising bacterial viability and virulence.[\[2\]](#)[\[4\]](#)

- Disrupting Biofilm Formation: In pathogens like *Pseudomonas aeruginosa* and *Streptococcus mutans*, rhamnose-containing polysaccharides are critical for biofilm architecture.[\[4\]](#)[\[30\]](#) Targeting rhamnose metabolism can disrupt biofilm formation, rendering the bacteria more susceptible to antibiotics and host immune clearance.[\[4\]](#) For example, a rhamnose-binding lectin has been shown to effectively target and disrupt *P. aeruginosa* biofilms.[\[30\]](#)

Conclusion and Future Directions

The study of L-rhamnose metabolism in microorganisms is a rich and expanding field. While the core pathways in model organisms are well-understood, there is much to be discovered about the diversity of these pathways across the microbial tree of life, particularly in archaea and fungi. The intricate regulatory networks that govern rhamnose utilization continue to reveal novel mechanisms of gene control. From a practical standpoint, a deeper understanding of these pathways will fuel advances in metabolic engineering for the production of valuable chemicals and provide a robust platform for the discovery of next-generation antimicrobial drugs.

References

- Kroemer, M., Merkel, I., & Schulz, G. E. (2003). Structure and catalytic mechanism of L-rhamnulose-1-phosphate aldolase. *Biochemistry*, 42(37), 11036-11044. [\[Link\]](#)
- Rodionov, D. A., et al. (2012). Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria. *Frontiers in Microbiology*, 3, 407. [\[Link\]](#)
- van der Beek, S. L., et al. (2016). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. *FEMS Microbiology Reviews*, 40(4), 445-464. [\[Link\]](#)
- Grueninger, D., & Schulz, G. E. (2006). Structure and reaction mechanism of I-Rhamnulose Kinase from *Escherichia coli*. *Journal of Molecular Biology*, 359(3), 787-797. [\[Link\]](#)
- RCSB Protein Data Bank. (2003). 1OJR: L-rhamnulose-1-phosphate aldolase from *Escherichia coli* (mutant E192A). [\[Link\]](#)
- Tanaka, K., et al. (2016). Regulation of the rhaEWRBMA Operon Involved in I-Rhamnose Catabolism through Two Transcriptional Factors, RhaR and CcpA, in *Bacillus subtilis*. *Journal of Bacteriology*, 198(5), 735-746. [\[Link\]](#)

- Pickl, A., et al. (2019). I-Rhamnose catabolism in archaea. *Molecular Microbiology*, 112(5), 1548-1565. [\[Link\]](#)
- Pařil, P., et al. (2021). L-Rhamnose Dehydrogenase LraA of *Aspergillus niger* Shows High Substrate Specificity Matching Its Expression Profile. *International Journal of Molecular Sciences*, 22(19), 10451. [\[Link\]](#)
- Koivistoinen, O. M. (2010). Fungal pathway for L-rhamnose catabolism. The intermediates and enzymes of the pathway and the genes encoding the enzymes.
- M-CSA.
- Park, C. S., et al. (2024). L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars. *Applied Microbiology and Biotechnology*, 108(1), 1-13. [\[Link\]](#)
- van Maris, A. J., et al. (2007). Alcoholic fermentation of carbon sources in biomass hydrolysates by *Saccharomyces cerevisiae*: current status. *Antonie Van Leeuwenhoek*, 90(4), 391-418. [\[Link\]](#)
- Tanaka, K., et al. (2016). Regulation of the rhaEWRBMA Operon Involved in I-Rhamnose Catabolism through Two Transcriptional Factors, RhaR and CcpA, in *Bacillus subtilis*. *PubMed*. [\[Link\]](#)
- Koo, N. K., et al. (2025). Establishment of High-Throughput Screening Protocol Based on Isomerase Using *Geobacillus* sp. L-Rhamnose Isomerase. *Journal of Microbiology and Biotechnology*, 35(8). [\[Link\]](#)
- Wikipedia.
- Yilmaz, M. T. (2019). The Importance of L-Rhamnose Sugar. *Biomedical Journal of Scientific & Technical Research*, 21(3), 15911-15913. [\[Link\]](#)
- Twerdochlib, A., et al. (1994). L-Rhamnose metabolism in *Pichia stipitis* and *Debaryomyces polymorphus*.
- Kroemer, M., & Schulz, G. E. (2002). The structure of L-rhamnulose-1-phosphate aldolase (class II) solved by low-resolution SIR phasing and 20-fold NCS averaging. *Acta Crystallographica Section D: Biological Crystallography*, 58(Pt 5), 824-832. [\[Link\]](#)
- van der Beek, S. L., et al. (2016). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. *Semantic Scholar*. [\[Link\]](#)
- van der Beek, S. L., et al. (2016). Bacterial glycobiology: Rhamnose-containing cell wall polysaccharides in gram-positive bacteria. *Amsterdam UMC*. [\[Link\]](#)
- Megazyme. (n.d.). L-RHAMNOSE Assay Procedure. [\[Link\]](#)
- Chen, Y. W., et al. (2019). Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of *Pseudomonas aeruginosa*. *Marine Drugs*, 17(6), 353. [\[Link\]](#)
- Koo, N. K., et al. (2025). Establishment of High-Throughput Screening Protocol Based on Isomerase Using *Geobacillus* sp. L-Rhamnose Isomerase.
- Shields, R. C., et al. (2018). Disruption of I-Rhamnose Biosynthesis Results in Severe Growth Defects in *Streptococcus mutans*. *Applied and Environmental Microbiology*, 84(22),

e01691-18. [Link]

- IUBMB. L-rhamnose metabolism. [Link]
- Frahm, C., et al. (2024). Investigation on L-rhamnose metabolism of *Loigolactobacillus coryniformis* subsp. *coryniformis* DSM 20001 and its propionate-containing fermentates. *Frontiers in Microbiology*, 15, 1502443. [Link]
- Wikipedia. Rhamnulokinase. [Link]
- Tobin, J. F., & Schleif, R. F. (1987). Positive regulation of the *Escherichia coli* L-rhamnose operon is mediated by the products of tandemly repeated regulatory genes. *Journal of Molecular Biology*, 196(4), 789-799. [Link]
- Via, P., et al. (1996). Transcriptional Regulation of the *Escherichia Coli* rhaT Gene. *Microbiology*, 142(7), 1833-1840. [Link]
- Fischer, E., & Sauer, U. (2005). Experimental Identification and Quantification of Glucose Metabolism in Seven Bacterial Species. *Journal of Bacteriology*, 187(10), 3371-3383. [Link]
- Grueninger, D., & Schulz, G. E. (2006).
- Gonzalez, J. E., et al. (2024). L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm *Escherichia coli* Cells and Modulates Biofilm Growth. *International Journal of Molecular Sciences*, 25(10), 5431. [Link]
- Becker, J., & Wittmann, C. (2015). Metabolic engineering for microbial production of sugar acids. *Current Opinion in Biotechnology*, 36, 1-9. [Link]
- van der Beek, C. M., et al. (2021). Glycaemic sugar metabolism and the gut microbiota: past, present and future. *The FEBS Journal*, 292(5), 1421-1441. [Link]
- Le-Thanh, N., et al. (2012). Development of an L-rhamnose bioluminescent microbial biosensor for analysis of food ingredients.
- UniProt. (n.d.). rhaB - L-Rhamnulokinase - *Escherichia coli* (strain K12). [Link]
- Scilit. (2025). Establishment of High-Throughput Screening Protocol Based on Isomerase Using *Geobacillus* sp. L-Rhamnose Isomerase. [Link]
- Kuivanen, J., et al. (2016). Identification of a Novel L-rhamnose Uptake Transporter in the Filamentous Fungus *Aspergillus niger*. *Applied and Environmental Microbiology*, 83(4), e02717-16. [Link]
- Feng, Y., et al. (2022).
- Fischer, E., & Sauer, U. (2005). Experimental Identification and Quantification of Glucose Metabolism in Seven Bacterial Species.
- Willumsen, P. A., & Karlson, U. (1997). Screening Concepts for the Isolation of Biosurfactant Producing Microorganisms. In *Bioremediation* (pp. 23-30). Springer, Berlin, Heidelberg. [Link]
- Megazyme. (n.d.). L-Rhamnose Assay Kit. [Link]
- Feng, Y., et al. (2022).
- Megazyme. (2021). L-Rhamnose (K-RHAMNOSE) Assay Protocol. [Link]

- van der Beek, S. L., et al. (2019). Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. *Molecular Microbiology*, 111(4), 1076-1090. [Link]
- Aryal, S. (2023). Carbohydrate (Sugar)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 2. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhamnulokinase - Wikipedia [en.wikipedia.org]
- 10. Rhamnulose-1-phosphate aldolase - Wikipedia [en.wikipedia.org]
- 11. The structure of L-rhamnulose-1-phosphate aldolase (class II) solved by low-resolution SIR phasing and 20-fold NCS averaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm *Escherichia coli* Cells and Modulates Biofilm Growth [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. I-Rhamnose catabolism in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure and reaction mechanism of L-rhamnulose kinase from *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. Structure and catalytic mechanism of L-rhamnulose-1-phosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 20. rcsb.org [rcsb.org]
- 21. Positive regulation of the *Escherichia coli* L-rhamnose operon is mediated by the products of tandemly repeated regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Transcriptional regulation of the *Escherichia coli* rhaT gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regulation of the rhaEWRBMA Operon Involved in L-Rhamnose Catabolism through Two Transcriptional Factors, RhaR and CcpA, in *Bacillus subtilis* - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of the rhaEWRBMA Operon Involved in L-Rhamnose Catabolism through Two Transcriptional Factors, RhaR and CcpA, in *Bacillus subtilis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Experimental Identification and Quantification of Glucose Metabolism in Seven Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Establishment of High-Throughput Screening Protocol Based on Isomerase Using *Geobacillus* sp. L-Rhamnose Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Rhamnose-Containing Compounds: Biosynthesis and Applications [mdpi.com]
- 29. Rhamnose-Containing Compounds: Biosynthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to L-Rhamnose Monohydrate Metabolism in Microorganisms]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13392383#l-rhamnose-monohydrate-metabolism-in-microorganisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com